

# N-octadecyl-pSar25: A Superior PEG Alternative for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | N-octadecyl-pSar25 |           |
| Cat. No.:            | B15547716          | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The field of drug delivery is continuously seeking innovative solutions to overcome the limitations of existing technologies. Polyethylene glycol (PEG) has long been the gold standard for creating "stealth" nanoparticles that can evade the immune system and prolong circulation times. However, the immunogenicity of PEG and the "accelerated blood clearance (ABC)" phenomenon have necessitated the development of viable alternatives. This whitepaper provides a comprehensive technical overview of **N-octadecyl-pSar25**, a polysarcosine-based lipid, as a leading next-generation alternative to PEGylated lipids in drug delivery systems, particularly for lipid nanoparticles (LNPs) carrying nucleic acid payloads like mRNA. Polysarcosine (pSar), a polymer of the endogenous amino acid sarcosine, offers a compelling combination of biocompatibility, non-immunogenicity, and enhanced therapeutic efficacy.[1][2] [3][4] This guide details the synthesis of **N-octadecyl-pSar25**, formulation of pSar-LNPs, comparative performance data against PEG-LNPs, and detailed experimental protocols for key characterization and evaluation assays.

## Introduction: The Need for a PEG Alternative

PEGylation has been a cornerstone of nanomedicine, improving the pharmacokinetic profiles of numerous therapeutic agents.[2] By forming a hydrophilic shield, PEG reduces opsonization and clearance by the mononuclear phagocyte system (MPS). However, repeated administration of PEGylated formulations can lead to the production of anti-PEG antibodies,



resulting in rapid clearance of subsequent doses and potential hypersensitivity reactions. This has prompted a search for non-immunogenic polymers that can replicate the beneficial "stealth" properties of PEG.

Polysarcosine has emerged as a front-runner in this search. It is a non-ionic, hydrophilic polypeptoid that is biodegradable and possesses "stealth" properties comparable to PEG. **N-octadecyl-pSar25** is a specific polysarcosine lipid where a polysarcosine polymer with 25 repeating units is conjugated to an N-octadecyl lipid anchor, enabling its incorporation into lipid-based drug delivery systems.

# N-octadecyl-pSar25: Synthesis and Mechanism of Action

# Synthesis of N-octadecyl-pSar25

The synthesis of **N-octadecyl-pSar25** is typically achieved through the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA) initiated by octadecylamine. This method allows for the controlled synthesis of polysarcosine chains of a desired length.

#### **Reaction Workflow:**



Click to download full resolution via product page

Caption: Synthesis of **N-octadecyl-pSar25** via ROP.

## **Mechanism of Action in Drug Delivery**

When incorporated into LNPs, **N-octadecyl-pSar25** orients its hydrophilic polysarcosine chain towards the aqueous exterior, forming a protective corona around the nanoparticle. This polysarcosine shield provides several key advantages:







- Stealth Properties: The hydrophilic and neutral nature of the polysarcosine layer reduces the binding of opsonins and other plasma proteins, thereby minimizing recognition and uptake by the MPS. This leads to a longer circulation half-life and increased accumulation at the target site.
- Reduced Immunogenicity: Unlike PEG, polysarcosine is generally considered nonimmunogenic, mitigating the risk of anti-polymer antibody formation and the associated ABC phenomenon.
- Enhanced Cellular Uptake and Endosomal Escape: Studies suggest that polysarcosinefunctionalized LNPs can exhibit improved cellular uptake and more efficient endosomal escape compared to their PEGylated counterparts, leading to enhanced delivery of the therapeutic payload to the cytoplasm.

Cellular Uptake and Endosomal Escape Pathway:





Click to download full resolution via product page

Caption: Cellular processing of pSar-LNPs.



# Quantitative Data Presentation: N-octadecyl-pSar25 vs. PEG Lipids

The following tables summarize the quantitative data from various studies comparing the physicochemical properties and in vivo performance of LNPs formulated with **N-octadecyl-pSar25** (or other pSar lipids) and PEGylated lipids.

**Table 1: Physicochemical Characterization of LNPs** 

| LNP<br>Formulati<br>on | lonizable<br>Lipid | Stealth<br>Lipid<br>(molar %) | Size (nm) | PDI   | Encapsul<br>ation<br>Efficiency<br>(%) | Referenc<br>e |
|------------------------|--------------------|-------------------------------|-----------|-------|----------------------------------------|---------------|
| pSar-LNP               | ALC-0315           | C18-<br>pSar25<br>(1.5%)      | >200      | ~0.2  | 80-90%                                 |               |
| PEG-LNP                | ALC-0315           | ALC-0159<br>(1.5%)            | ~85       | <0.2  | 80-90%                                 |               |
| pSar-LNP               | SM-102             | C18-<br>pSar25<br>(1.5%)      | >200      | ~0.2  | 80-90%                                 | -             |
| PEG-LNP                | SM-102             | DMG-<br>PEG2000<br>(1.5%)     | ~85       | <0.2  | 80-90%                                 | -             |
| pSar-LNP               | MC3/DOP            | pSar-lipid<br>(1.5%)          | ~200-250  | ≤ 0.2 | >90%                                   | -             |
| PEG-LNP                | MC3/DOP            | PEG-lipid<br>(1.5%)           | ~150-200  | ≤ 0.2 | >90%                                   | -             |

PDI: Polydispersity Index

# **Table 2: In Vivo mRNA Expression (Luciferase Assay)**



| LNP<br>Formulation | lonizable<br>Lipid | Stealth<br>Lipid | Route of<br>Administrat<br>ion | Peak Luminesce nce (relative to PEG-LNP) | Reference |
|--------------------|--------------------|------------------|--------------------------------|------------------------------------------|-----------|
| pSar-LNP           | ALC-0315           | C16-pSar25       | Intramuscular                  | >5-fold higher                           |           |
| pSar-LNP           | ALC-0315           | DMG-pSar25       | Intramuscular                  | >5-fold higher                           |           |
| pSar-LNP           | SM-102             | pSar lipids      | Intramuscular                  | Similar                                  | •         |

Table 3: In Vivo hEPO Expression

| LNP<br>Formulation | lonizable Lipid | Stealth Lipid | hEPO in<br>Muscle<br>(relative to<br>PEG-LNP) | Reference |
|--------------------|-----------------|---------------|-----------------------------------------------|-----------|
| pSar-LNP           | ALC-0315        | DMG-pSar25    | Significantly<br>higher                       |           |
| pSar-LNP           | SM-102          | DMG-pSar25    | Similar                                       | -         |

Table 4: Cytokine and Chemokine Induction (6h post-

injection)

| Cytokine/Chemokin<br>e | LNP Formulation (SM-102 based) | Fold Change vs.<br>PBS | Reference |
|------------------------|--------------------------------|------------------------|-----------|
| CXCL10                 | DMG-pSar25-LNP                 | ~5-fold                |           |
| DMG-PEG2000-LNP        | ~5-fold                        |                        | _         |
| IL-6                   | DMG-pSar25-LNP                 | ~10-fold               | _         |
| DMG-PEG2000-LNP        | ~10-fold                       |                        |           |
| G-CSF                  | DMG-pSar25-LNP                 | Higher than PEG        | _         |
| CXCL1                  | DMG-pSar25-LNP                 | Higher than PEG        |           |
|                        | ·                              | _                      | _         |



## **Detailed Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in this whitepaper.

# Synthesis of N-octadecyl-pSar25

Principle: Ring-opening polymerization of sarcosine N-carboxyanhydride (Sar-NCA) is initiated by the primary amine of octadecylamine. The degree of polymerization is controlled by the molar ratio of the monomer (Sar-NCA) to the initiator (octadecylamine).

#### Materials:

- Sarcosine N-carboxyanhydride (Sar-NCA)
- Octadecylamine
- Anhydrous N,N-Dimethylformamide (DMF)
- · Diethyl ether
- Dialysis tubing (MWCO 1 kDa)
- Lyophilizer

#### Protocol:

- Dry Sar-NCA and octadecylamine under vacuum overnight.
- In a glovebox, dissolve Sar-NCA in anhydrous DMF to a concentration of 10% (w/v).
- In a separate vial, dissolve octadecylamine in anhydrous DMF.
- Add the octadecylamine solution to the Sar-NCA solution with stirring. The molar ratio of Sar-NCA to octadecylamine should be 25:1 to achieve a degree of polymerization of 25.
- Allow the reaction to proceed at room temperature for 24-48 hours.
- Precipitate the polymer by adding the reaction mixture dropwise to cold diethyl ether.



- Collect the precipitate by centrifugation and wash with diethyl ether three times.
- Dry the polymer under vacuum.
- Dissolve the polymer in deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours.
- Lyophilize the dialyzed solution to obtain pure N-octadecyl-pSar25.

### LNP Formulation via Microfluidics

Principle: Rapid mixing of a lipid-ethanol solution with an aqueous mRNA solution in a microfluidic device leads to the self-assembly of LNPs.

#### Workflow for LNP Formulation:



Click to download full resolution via product page



Caption: Microfluidic-based LNP formulation workflow.

#### Materials:

- Ionizable lipid (e.g., ALC-0315 or SM-102)
- Helper lipid (e.g., DSPC)
- Cholesterol
- N-octadecyl-pSar25
- mRNA
- Ethanol (200 proof)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing system (e.g., NanoAssemblr)

#### Protocol:

- Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, and N-octadecyl-pSar25 at a molar ratio of 50:10:38.5:1.5.
- Prepare an mRNA solution in citrate buffer (pH 4.0).
- Set up the microfluidic mixing system with a flow rate ratio of 3:1 (aqueous:ethanol).
- Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
- Initiate the mixing process.
- · Collect the resulting LNP solution.
- Dialyze the LNP solution against PBS (pH 7.4) overnight to remove ethanol and unencapsulated mRNA.



- Sterilize the LNP solution by passing it through a 0.22 μm filter.
- Store the final LNP solution at 4°C.

### **Characterization of LNPs**

4.3.1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

#### Protocol:

- Dilute the LNP solution in PBS to an appropriate concentration.
- Transfer the diluted sample to a cuvette.
- Measure the size and PDI using a DLS instrument (e.g., Zetasizer).
- Perform measurements in triplicate.
- 4.3.2. mRNA Encapsulation Efficiency (RiboGreen Assay)

#### Protocol:

- Prepare a standard curve of the mRNA in TE buffer.
- In a 96-well plate, add the LNP solution to two sets of wells.
- To one set of wells, add TE buffer. To the other set, add TE buffer containing 2% Triton X-100 to lyse the LNPs.
- Incubate the plate at 37°C for 15 minutes.
- Add the RiboGreen reagent to all wells.
- Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.
- Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA Free mRNA) / Total mRNA \* 100

## In Vitro Transfection Efficiency (Luciferase Assay)



#### Protocol:

- Seed cells (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with different concentrations of luciferase mRNA-loaded LNPs.
- Incubate for 24-48 hours.
- Lyse the cells and add a luciferase substrate.
- Measure the luminescence using a plate reader.

## Conclusion

**N-octadecyl-pSar25** represents a highly promising alternative to PEGylated lipids for the development of next-generation drug delivery systems. Its non-immunogenic nature, coupled with its ability to confer "stealth" properties and enhance cellular delivery, addresses the key limitations of PEGylation. The data presented in this whitepaper demonstrates that LNPs formulated with **N-octadecyl-pSar25** can achieve comparable or even superior in vivo performance to their PEGylated counterparts, particularly in terms of mRNA expression. As the field of nanomedicine continues to advance, polysarcosine-based lipids like **N-octadecyl-pSar25** are poised to play a critical role in the development of safer and more effective therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Engineering LNPs with polysarcosine lipids for mRNA delivery PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy -PMC [pmc.ncbi.nlm.nih.gov]



- 4. Engineering LNPs with polysarcosine lipids for mRNA delivery ScienceOpen [scienceopen.com]
- To cite this document: BenchChem. [N-octadecyl-pSar25: A Superior PEG Alternative for Advanced Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547716#n-octadecyl-psar25-as-a-peg-alternative-in-drug-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com